(5-Iodothiophen-3-yl)methanol
Description
(5-Iodothiophen-3-yl)methanol is a halogenated thiophene derivative featuring an iodine substituent at the 5-position of the thiophene ring and a hydroxymethyl group at the 3-position. The iodine atom enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the hydroxymethyl group offers a site for further functionalization .
Synthetic routes to this compound often involve iodocyclization or halogenation of precursor thiophene derivatives. For instance, a related synthesis of 5-(3-iodothiophen-2-yl)-2-methoxyphenol was achieved via 5-endo-dig iodocyclization of a benzylthio-containing alkyne, followed by oxidation and deacylation steps . However, direct synthetic or physicochemical data for this compound are scarce in publicly available literature, necessitating comparisons with structurally analogous compounds.
Properties
Molecular Formula |
C5H5IOS |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
(5-iodothiophen-3-yl)methanol |
InChI |
InChI=1S/C5H5IOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 |
InChI Key |
WXCKZIPNFFKNFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CO)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Thiophene Derivatives
- 5-Bromothiophen-3-yl)methanol: Replacing iodine with bromine reduces molecular weight (Br: 79.9 g/mol vs. I: 126.9 g/mol) and polarizability, affecting reactivity in cross-coupling reactions. Brominated analogues typically exhibit lower stability under harsh reaction conditions compared to iodinated counterparts due to weaker C–X bonds .
- (5-Chlorothiophen-3-yl)methanol: Chlorine’s smaller atomic radius and higher electronegativity result in distinct electronic effects on the thiophene ring. Chlorinated derivatives are less reactive in metal-catalyzed couplings but may offer advantages in cost and availability.
(b) Heteroaromatic Analogues
- (5-Iodopyridin-3-yl)methanol: Substituting the thiophene ring with pyridine introduces a nitrogen atom, altering electronic properties (pyridine is more electron-deficient). This increases solubility in polar solvents and modifies coordination behavior in metal complexes. Pyridine derivatives are often more stable under acidic conditions compared to thiophenes .
(c) Non-Halogenated Analogues
- (Thiophen-3-yl)methanol: The absence of iodine simplifies synthesis but limits utility in cross-coupling reactions.
Physicochemical Properties
While direct data for (5-Iodothiophen-3-yl)methanol are unavailable, comparisons can be inferred from analogous compounds:
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